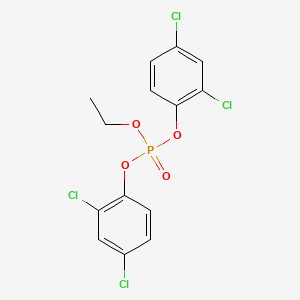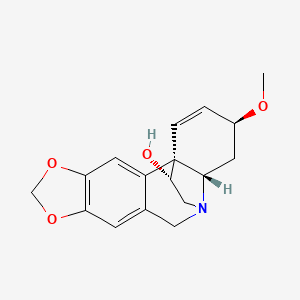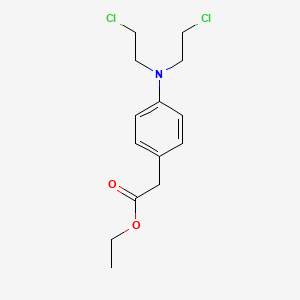
Tridihexethyl bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tridihexethyl bromide is an organic bromide salt. It contains a tridihexethyl.
Applications De Recherche Scientifique
Effect of Bromide Ions on Disinfection Byproducts
- Study on Disinfection Byproducts : Research explored the impact of bromide ions on the formation and speciation of disinfection byproducts during chlorination. It was found that the presence of bromide ions influenced the yield and type of trihalomethanes and haloacetic acids formed during water treatment processes (Hua, Reckhow, & Kim, 2006).
Bromide in Environmental and Biological Systems
- Groundwater Recharge Assessment Using Bromide Tracers : Tritium and bromide tracers were used to evaluate groundwater recharge under different land use practices in Hebei Plain, China. This study highlighted the effectiveness of bromide as a tracer in environmental research (Wang, Jin, Nimmo, Yang, & Wang, 2008).
Applications in Organic Chemistry and Catalysis
- Heck Reactions in Phosphonium Salt Ionic Liquids : A study demonstrated that Heck cross-coupling reactions of aryl iodides and bromides with olefins yield excellent results in certain phosphonium salt ionic liquids. This research shows the utility of bromide compounds in facilitating organic reactions (Gerritsma, Robertson, McNulty, & Capretta, 2004).
Analytical Applications
- Gas-Chromatographic Method for Detecting Bromide : A method was developed for the quantitative determination of bromide in biological fluids using gas chromatography. This technique underscores the importance of bromide in analytical chemistry (Maiorino, Gandolfi, & Sipes, 1980).
Propriétés
Nom du produit |
Tridihexethyl bromide |
|---|---|
Formule moléculaire |
C21H36BrNO |
Poids moléculaire |
398.4 g/mol |
Nom IUPAC |
(3-cyclohexyl-3-hydroxy-3-phenylpropyl)-triethylazanium;bromide |
InChI |
InChI=1S/C21H36NO.BrH/c1-4-22(5-2,6-3)18-17-21(23,19-13-9-7-10-14-19)20-15-11-8-12-16-20;/h7,9-10,13-14,20,23H,4-6,8,11-12,15-18H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
NXKAZKHSCKBZCB-UHFFFAOYSA-M |
SMILES |
CC[N+](CC)(CC)CCC(C1CCCCC1)(C2=CC=CC=C2)O.[Br-] |
SMILES canonique |
CC[N+](CC)(CC)CCC(C1CCCCC1)(C2=CC=CC=C2)O.[Br-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[[3-[4-(Dimethylamino)phenyl]-4,5-dihydroisoxazol-5-yl]methyl]-1,1-dioxo-1,2-benzothiazol-3-one](/img/structure/B1211309.png)
![5-(4-Methoxyphenyl)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1211311.png)
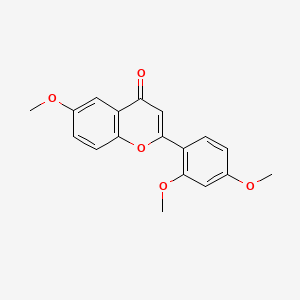
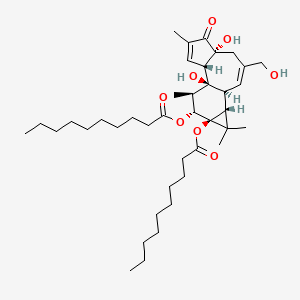

![1',3'-Dimethyl-7',9'-dihydrospiro[indole-3,8'-purine]-2,2',6'(1h,1'h,3'h)-trione](/img/structure/B1211322.png)
![2-Nitro-alpha-[(2,2,2-trifluoroethoxy)methyl]-imidazole-1-ethanol](/img/structure/B1211326.png)

